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molecular formula C9H7FO4 B1595569 2-(Carboxymethyl)-4-fluorobenzoic acid CAS No. 500779-09-9

2-(Carboxymethyl)-4-fluorobenzoic acid

Cat. No. B1595569
M. Wt: 198.15 g/mol
InChI Key: NJRYCMRYNLWLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709500B2

Procedure details

A suspension of dimethyl [5-fluoro-2-(methoxycarbonyl)phenyl]malonate (1.80 g) in concentrated hydrochloric acid (25 ml) was heated at 110° C. for 48 h. The reaction was cooled and the subtitle compound collected as a white solid by filtration (1.0 g).
Name
dimethyl [5-fluoro-2-(methoxycarbonyl)phenyl]malonate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:17]([O:19]C)=[O:18])=[C:6]([CH:8](C(OC)=O)[C:9]([O:11]C)=[O:10])[CH:7]=1>Cl>[C:9]([CH2:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[C:17]([OH:19])=[O:18])([OH:11])=[O:10]

Inputs

Step One
Name
dimethyl [5-fluoro-2-(methoxycarbonyl)phenyl]malonate
Quantity
1.8 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C(=O)OC)C(=O)OC)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the subtitle compound collected as a white solid by filtration (1.0 g)

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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